1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and a 4-methoxyphenyl group at the 3-position of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 4-benzylpiperidine with appropriate reagents under controlled conditions.
Substitution Reaction: The 4-methoxyphenyl group can be introduced through a substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Formation of the Propanone Chain: The final step involves the formation of the propanone chain by reacting the intermediate with a suitable ketone precursor under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The benzyl and methoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, suitable solvents, and temperature control.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as acting as a precursor for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperidin-1-yl)-3-phenylpropan-1-one: Similar structure but lacks the methoxy group.
1-(4-Benzylpiperidin-1-yl)-3-(4-hydroxyphenyl)propan-1-one: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets.
Properties
Molecular Formula |
C22H27NO2 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C22H27NO2/c1-25-21-10-7-18(8-11-21)9-12-22(24)23-15-13-20(14-16-23)17-19-5-3-2-4-6-19/h2-8,10-11,20H,9,12-17H2,1H3 |
InChI Key |
INQGPUNSLFFJID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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